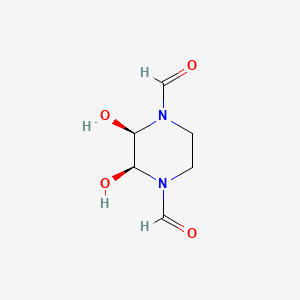
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate is an organic compound with the molecular formula C11H16O2. It is characterized by its structure, which includes a hexadienyl group and a 3-methylbut-2-enoate ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can be synthesized through several methods, including the esterification of hexa-2,4-dien-1-ol with 3-methylbut-2-enoic acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a precursor for bioactive compounds that may have potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, including its role in drug design and development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can be compared with other similar compounds, such as hexadienyl acetate and hexadienyl propionate. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.
Comparison with Similar Compounds
Hexadienyl acetate
Hexadienyl propionate
Hexadienyl butyrate
Properties
CAS No. |
16491-31-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
InChI Key |
VYUCYAFXDYNKFS-YTXTXJHMSA-N |
Isomeric SMILES |
C/C=C/C=C/COC(=O)C=C(C)C |
Canonical SMILES |
CC=CC=CCOC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)
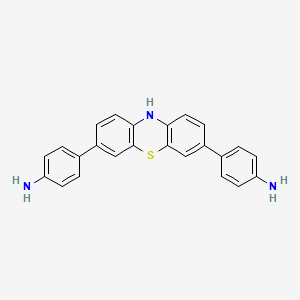

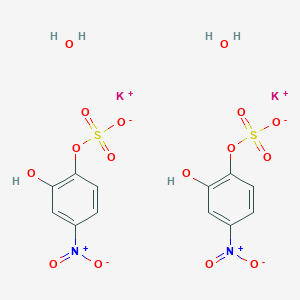
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)

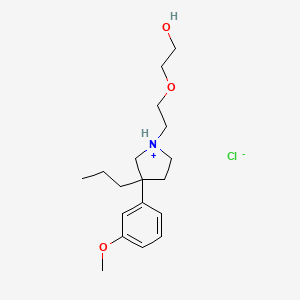
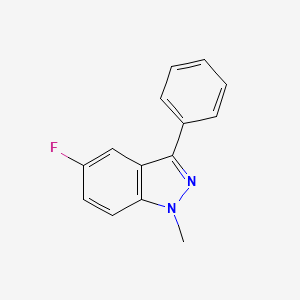
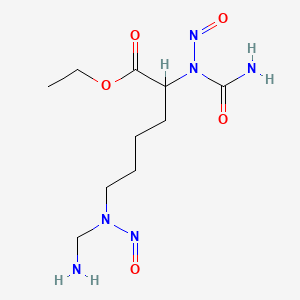
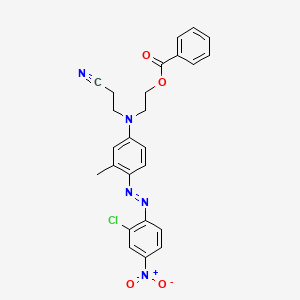
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
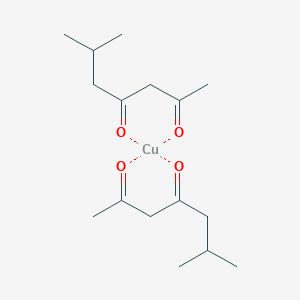
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
